molecular formula C9H7BrN2 B567602 1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile CAS No. 1279815-46-1

1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile

Cat. No.: B567602
CAS No.: 1279815-46-1
M. Wt: 223.073
InChI Key: HKLRZPZCPJJBTP-UHFFFAOYSA-N
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Properties

IUPAC Name

1-(2-bromopyridin-4-yl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-5-7(1-4-12-8)9(6-11)2-3-9/h1,4-5H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLRZPZCPJJBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile serves as a vital building block in the synthesis of pharmaceutical compounds. Its unique structural features allow it to interact with specific biological targets, making it valuable in drug discovery and development.

Key Findings :

  • It has been utilized in synthesizing compounds that inhibit specific enzymes or receptors, potentially leading to new therapeutic agents.
  • Studies have shown that derivatives of this compound exhibit promising biological activities, including anti-cancer and anti-inflammatory properties.

Organic Synthesis

In organic chemistry, this compound is used as an intermediate for synthesizing more complex organic molecules. Its reactivity allows for various transformations, including substitution and oxidation reactions.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
SubstitutionBromine can be replaced by nucleophilesVarious substituted derivatives
OxidationCan be oxidized to form different functional groupsOxidized derivatives
ReductionReduction leads to amine or alcohol derivativesReduced products

Material Science

The compound is also explored in material science for developing novel materials with unique properties. Its structural characteristics can enhance the performance of materials used in electronics and coatings.

Case Study :
Research indicates that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, making it suitable for advanced applications in electronics.

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets can vary based on the specific derivative or application being studied .

Biological Activity

1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H7BrN2
  • Molar Mass : 223.07 g/mol
  • CAS Number : 1279815-46-1

The compound features a brominated pyridine ring and a cyclopropanecarbonitrile moiety, which may contribute to its unique biological properties.

This compound is hypothesized to interact with various biological targets, influencing cellular processes. Similar compounds have demonstrated the ability to modulate enzyme activities and receptor signaling pathways, which may lead to alterations in cellular signaling and function.

Target Interactions

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.
  • Receptor Modulation : It could potentially modulate the activity of various receptors, impacting downstream signaling cascades.

Anticancer Potential

Research has indicated that derivatives of pyridine and cyclopropane structures exhibit promising anticancer properties. For instance, similar compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer models .

Cell Line Effect Observed Reference
4T1 Breast CancerInhibition of cell proliferation
ScN2a NeuroblastomaInduction of apoptosis

Pharmacological Studies

Studies have focused on the pharmacokinetics and pharmacodynamics of related compounds. For instance, structural modifications have been shown to enhance the bioavailability and efficacy of pyridine-based compounds in preclinical models .

Case Studies

  • Inhibition of FGFR Pathway : A study highlighted the inhibition of fibroblast growth factor receptors (FGFR) by similar compounds, suggesting that this compound may also affect this pathway, which is crucial in cancer progression.
  • Neuroprotective Effects : Another investigation into related structures revealed neuroprotective effects against prion-induced neurotoxicity, indicating potential applications in neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for 1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile, and what key challenges arise in cyclopropane ring formation?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 2-bromo-4-iodopyridine and cyclopropanecarbonitrile boronic esters. Alternative routes include Pd-catalyzed cyanation of halogenated precursors. A critical challenge is maintaining the stability of the cyclopropane ring under reaction conditions, as ring strain (~27 kcal/mol) predisposes it to ring-opening reactions. Optimal conditions (e.g., low temperatures, inert atmospheres) and sterically hindered ligands (e.g., XPhos) mitigate decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Prioritize signals for the cyclopropane ring (δH 1.2–2.1 ppm; δC 10–20 ppm) and pyridinyl protons (δH 7.5–8.5 ppm).
  • IR Spectroscopy : The nitrile group exhibits a sharp peak at ~2,204 cm⁻¹, while pyridinyl C–Br stretches appear at 550–600 cm⁻¹ .
  • LCMS (APCI) : The molecular ion [M]⁻ at m/z 249 (calculated for C₉H₆BrN₂) confirms molecular weight .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the bromopyridinyl group in cross-coupling reactions for this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects and steric hindrance at the bromine site. The LUMO energy of the C–Br bond (-1.8 eV) indicates susceptibility to nucleophilic attack, while Natural Bond Orbital (NBO) analysis reveals charge distribution favoring oxidative addition in Pd-catalyzed reactions. Compare with experimental kinetic data (e.g., Hammett plots) to validate computational predictions .

Q. What strategies resolve contradictions in reported synthetic yields of derivatives involving this compound?

Methodological Answer: Contradictions often stem from substituent electronic effects and solvent polarity . For example:

  • Electron-withdrawing groups (e.g., –NO₂) on the pyridine ring reduce yields due to destabilization of intermediates.
  • Polar aprotic solvents (DMF, ACN) improve solubility but may accelerate side reactions.
    A systematic study comparing yields under varying conditions (e.g., DMF vs. THF, 60°C vs. 80°C) reconciles discrepancies. For instance, THF at 60°C achieves 70% yield vs. 50% in DMF at 80°C .

Q. How does the nitrile group influence the compound’s application in medicinal chemistry, particularly in targeting kinase inhibitors?

Methodological Answer: The nitrile acts as a hydrogen-bond acceptor , enhancing binding affinity to kinase ATP pockets (e.g., EGFR inhibitors). Structure-Activity Relationship (SAR) studies show that replacing –CN with –CF₃ reduces IC₅₀ by 10-fold. Molecular docking (AutoDock Vina) predicts binding modes where the nitrile interacts with backbone NH of Met793 (∆G = -9.2 kcal/mol) .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

Methodological Answer: The cyclopropane ring undergoes acid-catalyzed ring-opening via protonation at the carbon adjacent to the nitrile, followed by cleavage to form a linear alkene. Kinetic studies (pH 2–6) show a half-life of 2.1 hours at pH 3. Stabilization strategies include derivatization with electron-donating groups (e.g., –OCH₃) or formulation in buffered solutions (pH 5–6) .

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